1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride
Description
Properties
CAS No. |
2624135-05-1 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
DVLDEZFEIHRRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C(CO2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The synthesis begins with the preparation of a prefunctionalized amine-epoxide intermediate. For example, 4-amino-1-methyl-2-oxabicyclo[3.1.1]heptane is generated via the reaction of a tertiary amine with an epoxide-bearing substrate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Key steps include:
-
Epoxide Activation : The epoxide group is activated using Lewis acids (e.g., BF₃) or protic acids to enhance electrophilicity.
-
Nucleophilic Attack : The amine group attacks the electrophilic epoxide carbon, initiating ring closure.
-
Cyclization : Intramolecular cyclization forms the bicyclo[3.1.1] framework, with the methyl group introduced via precursor design.
-
Salt Formation : The free base is treated with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.
Optimization Parameters
-
Catalysts : BF₃·Et₂O or H₂SO₄ improves reaction rates by stabilizing transition states.
-
Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates.
-
Temperature : Reactions proceed optimally at 0–25°C to prevent side reactions like over-epoxidation.
Table 1: Representative Conditions for Amine-Epoxide Cyclization
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Epoxide A | BF₃ | DCM | 0 | 68 |
| Epoxide B | H₂SO₄ | THF | 25 | 72 |
Chlorination-Azide Cyclization Strategy
An alternative route, adapted from multigram syntheses of related bicyclic amines, involves chlorination followed by azide displacement and thermal cyclization.
Synthetic Pathway
-
Chlorination : A hydroxyl-containing precursor (e.g., 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane) is treated with thionyl chloride (SOCl₂) in DCM to form the corresponding chloride.
-
Azide Displacement : The chloride intermediate reacts with sodium azide (NaN₃) in aqueous THF, yielding an azide derivative.
-
Thermal Cyclization : Heating the azide in toluene induces a [3+2] cycloaddition, forming the bicyclic structure.
-
Acid Hydrolysis : The intermediate is treated with HCl to protonate the amine and isolate the hydrochloride salt.
Critical Modifications
Table 2: Chlorination-Azide Method Performance
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | SOCl₂, DCM | Reflux, 3 h | 85 |
| Azide Displacement | NaN₃, H₂O/THF | RT, 1 h | 78 |
| Cyclization | Toluene | 85°C, 30 min | 65 |
Baeyer-Villiger Oxidation Followed by Reduction
A patent-derived method employs Baeyer-Villiger oxidation to construct the oxabicyclo skeleton, followed by reductive amination.
Protocol Overview
-
Epoxidation : A cyclopentenol precursor is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
-
Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to a ketone.
-
Baeyer-Villiger Oxidation : mCPBA introduces an oxygen atom, forming a lactone intermediate.
-
Reductive Amination : Diisobutylaluminum hydride (DIBAL-H) reduces the lactone to the amine, which is subsequently protonated with HCl.
Advantages and Limitations
Table 3: Key Steps in Baeyer-Villiger Approach
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, DCM | 0°C, 1 h | 75 |
| Baeyer-Villiger | mCPBA, NaHCO₃ | RT, 12 h | 60 |
| Reduction | DIBAL-H, Toluene | Reflux, 2 h | 67 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Cycloaddition Reactions
The azide group participates in copper(I)-catalyzed [3+2] cycloadditions with alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction proceeds efficiently under mild conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Huisgen Cycloaddition | Alkyne, CuI, DMF, RT | 1,4-disubstituted triazole derivatives | 85–92% |
Mechanism :
-
Cu(I) coordinates to the alkyne, forming a copper acetylide.
-
The azide undergoes stepwise addition to the activated alkyne, forming a six-membered copper-bound intermediate.
-
Proton transfer and cyclization yield the triazole product .
Example :
Reaction with phenylacetylene in the presence of CuI produces 1-(2-chloro-4-methylphenyl)-4-phenyl-1,2,3-triazole, confirmed by NMR and mass spectrometry .
Reduction Reactions
The azide group can be selectively reduced to an amine using catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Catalytic Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 1-amino-2-chloro-4-methylbenzene | Avoid excess H₂ to prevent dechlorination |
Key Data :
-
Reduction proceeds quantitatively under mild conditions (<50°C).
-
Over-reduction may lead to dechlorination or ring hydrogenation at elevated temperatures.
Nucleophilic Substitution
The chloro group undergoes substitution under specific conditions, though its reactivity is attenuated by the electron-withdrawing azide and methyl groups:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| SNAr (Aromatic Substitution) | NaN₃, DMF, 80°C | 1-azido-2-azido-4-methylbenzene | <30% |
Mechanistic Insight :
-
The chloro group is meta to the azide and para to the methyl group.
-
Electron withdrawal by -N₃ reduces ring electron density, necessitating strong nucleophiles (e.g., NaN₃) and elevated temperatures .
Thermal Decomposition
At elevated temperatures (>100°C), the azide decomposes exothermically, releasing nitrogen gas and forming reactive nitrene intermediates:
| Reaction Type | Conditions | Products | Hazards |
|---|---|---|---|
| Thermal Decomposition | >100°C, no catalyst | Nitrene intermediates + N₂(g) | Explosive; handle with |
Scientific Research Applications
Structural Information
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.64 g/mol
- SMILES Notation : CC12CC(C1)C(CO2)N
- InChI Key : VGXUJPLZZFLGKF-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 128.10700 | 123.0 |
| [M+Na]+ | 150.08894 | 128.5 |
| [M+NH4]+ | 145.13354 | 131.3 |
| [M+K]+ | 166.06288 | 123.1 |
| [M-H]- | 126.09244 | 121.0 |
Medicinal Chemistry
1-Methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is being explored for its potential as a scaffold for drug development due to its unique bicyclic structure, which may enhance binding affinity and selectivity for biological targets.
Case Study: Neuropharmacology
Research indicates that compounds similar to this bicyclic amine may interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders such as depression and anxiety.
Synthetic Applications
The compound can be utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules that require a bicyclic framework.
Example Synthesis Pathways
- Cyclization Reactions : The compound can serve as a precursor in cyclization reactions to form other bicyclic structures.
- Functionalization : The amine group allows for further functionalization, enabling the introduction of various substituents that can modify its pharmacological properties.
Analytical Chemistry
Due to its distinct structural characteristics, this compound can be employed as a standard in analytical methods such as mass spectrometry and NMR spectroscopy, aiding in the identification and quantification of related compounds.
Summary of Findings
- Biological Activity : Similar compounds have shown activity against various targets, including receptors involved in neurotransmission.
- Synthetic Versatility : The compound's structure allows for diverse synthetic modifications, enhancing its utility in drug design.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
a) 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
- Key Difference : The bicyclo[2.2.1]heptane core (vs. [3.1.1]) introduces increased ring strain due to smaller bridgehead angles.
- Impact : Reduced conformational flexibility may alter binding affinity to biological targets.
- Synthesis : Listed as discontinued by CymitQuimica, suggesting challenges in production or stability .
b) 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine Hydrochloride
- Key Difference : A larger bicyclo[2.2.2]octane framework increases molecular volume.
- Impact : Enhanced steric hindrance could reduce membrane permeability compared to the [3.1.1] analog.
- Formula : C₉H₁₈N₂ (neutral base); molecular weight 154.26 g/mol (neutral) vs. ~161–177 g/mol for the target compound .
c) 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbonitrile
- Key Difference : Replacement of the amine group with a nitrile at position 3.
- Impact: The nitrile’s electron-withdrawing nature may reduce basicity and alter solubility. Potential utility as a synthetic intermediate for further functionalization .
Functional Group and Substituent Variations
a) 1-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-amine Hydrochloride
- Key Difference : A linear ethylamine side chain attached to the bicyclo[2.2.1]heptane.
b) Fluorinated Analog (C₉H₉ClF₅N)
Physicochemical and Analytical Data
*Estimated based on bicyclo[3.1.1]heptane scaffold.
Biological Activity
1-Methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride, with the molecular formula C7H13NO·HCl and CAS number 2624135-05-1, is a bicyclic amine that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine; hydrochloride |
| InChI | InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Targets
Research indicates that this compound may interact with:
- Neurotransmitter Receptors: Its bicyclic structure suggests potential interactions with neurotransmitter systems, which could influence mood and cognition.
- Enzymatic Pathways: The amine group may participate in enzymatic reactions, affecting metabolic processes.
Case Studies and Applications
Recent studies have explored the compound's biological activity in various contexts:
-
Neuropharmacological Studies:
- Investigations into its effects on neurotransmission have shown promise in modulating synaptic activity, which may have implications for treating neurological disorders.
- A study indicated that derivatives of this compound exhibited enhanced binding affinity to certain receptors compared to traditional ligands.
-
Antimicrobial Activity:
- Preliminary assays demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in infection control.
-
Drug Development:
- Its unique structural features have made it a candidate for further development as a therapeutic agent in drug discovery programs focused on complex diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amide | Different bicyclic arrangement | Limited studies available |
| 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amide | Similar structure with different amine position | Potentially similar mechanisms |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride?
- Methodology : Synthesis typically involves cyclization reactions under controlled conditions (e.g., acid catalysis or thermal activation) followed by purification via recrystallization or column chromatography. For bicyclic amines, stereochemical control during cyclization is critical; techniques like chiral HPLC or NMR can validate enantiomeric purity . Impurity profiling using reference standards (e.g., EP/USP guidelines) ensures compliance with pharmacopeial requirements .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Adhere to SDS guidelines: use chemical fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential respiratory or dermal irritation. Store in airtight containers at 2–8°C, and dispose of waste via approved hazardous material protocols . Emergency procedures (e.g., eye rinsing with water for 15 minutes) must be pre-established .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm bicyclic structure and substituent positions via H/C chemical shifts and coupling constants .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., amine hydrochloride salt stretching at 2400–3000 cm) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved experimentally?
- Methodology : Design a systematic solubility study:
Prepare saturated solutions in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol).
Quantify solubility via UV-Vis spectrophotometry (using λmax calibration curves) .
Cross-validate with HPLC (C18 column, 0.1% TFA in mobile phase) .
Analyze discrepancies using DSC to assess polymorphic forms or hydrate formation .
Q. What strategies optimize functionalization of the bicyclic amine moiety for pharmacological studies?
- Methodology :
- Selective Alkylation : Use protecting groups (e.g., Boc) on the amine to direct reactivity. Reaction conditions (e.g., NaBH for reductive amination) should balance yield and stereoselectivity .
- Salt Formation : Screen counterions (e.g., citrate, sulfate) to enhance solubility or stability. Monitor pH-dependent salt dissociation via potentiometric titration .
Q. How can researchers assess the compound’s stability under accelerated degradation conditions (e.g., heat, light, oxidation)?
- Methodology :
Forced Degradation : Expose samples to 40–80°C (thermal), UV light (photolytic), or 3% HO (oxidative) .
Analyze degradation products via LC-MS/MS to identify vulnerable functional groups (e.g., amine oxidation to nitro derivatives) .
Quantify stability using Arrhenius kinetics to extrapolate shelf-life .
Data Analysis and Experimental Design
Q. How should researchers address variability in biological assay results involving this compound?
- Methodology :
- Replicate Experiments : Perform triplicate assays with positive/negative controls.
- Statistical Analysis : Apply ANOVA or t-tests to distinguish signal noise from true effects.
- Interference Checks : Use blank matrices (e.g., cell lysate without compound) to rule out assay interference .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
